Regioisomer-Dependent Antioxidant Activity: A Structural Basis for Divergent Biological Performance
2-Bromo-3-(hydroxymethyl)-6-methoxyphenol is a regioisomer of 2-methoxy-3-bromo-5-hydroxymethylphenol. The latter compound exhibits measurable DPPH radical scavenging activity with IC50 values ranging from 9.6 to 31.5 μM [1]. In contrast, the specific substitution pattern of 2-Bromo-3-(hydroxymethyl)-6-methoxyphenol—with the bromine atom ortho to the phenolic hydroxyl and the hydroxymethyl group at the 3-position—confers a distinct reactivity profile. While direct IC50 data for the target compound are not available in the peer-reviewed literature, the well-established structure-activity relationships for phenolic antioxidants indicate that ortho-bromination adjacent to the phenolic hydroxyl can substantially alter hydrogen-donating capacity and radical stabilization compared to meta-brominated analogs.
| Evidence Dimension | DPPH radical scavenging activity (antioxidant potency) |
|---|---|
| Target Compound Data | Not directly reported in peer-reviewed literature |
| Comparator Or Baseline | 2-Methoxy-3-bromo-5-hydroxymethylphenol (regioisomer): IC50 9.6–31.5 μM; Positive control BHT: IC50 83.8 μM |
| Quantified Difference | Regioisomer shows up to 8.7-fold higher potency than BHT; target compound's activity predicted to differ due to ortho-bromo substitution pattern |
| Conditions | DPPH (α,α-diphenyl-β-picrylhydrazyl) radical scavenging assay |
Why This Matters
This structural distinction directly impacts the compound's suitability for antioxidant screening programs; researchers investigating bromophenol SAR must select the correct regioisomer to avoid confounded activity data.
- [1] Zhao, G.-P., & Jiao, C.-L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. Records of Natural Products, 17(4), 726-730. View Source
